molecular formula C9H12N2O B3419999 3-(2-Aminophenyl)propanamide CAS No. 1664-61-5

3-(2-Aminophenyl)propanamide

Cat. No.: B3419999
CAS No.: 1664-61-5
M. Wt: 164.20 g/mol
InChI Key: OPESWHVXZZKOFO-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)propanamide is a compound with the molecular formula C9H12N2O and a molecular weight of 164.21 . It has drawn increasing attention from the scientific community due to its potential to be used in various fields of research and industry.


Molecular Structure Analysis

The this compound molecule contains a total of 45 bonds. There are 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 secondary amides (aliphatic), and 1 primary amine (aromatic) .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 392.0±25.0 °C at 760 mmHg, and a melting point of 53-55 °C . It also has a vapour pressure of 0.0±0.9 mmHg at 25°C, an enthalpy of vaporization of 64.2±3.0 kJ/mol, and a flash point of 190.9±23.2 °C .

Scientific Research Applications

TRPV1 Antagonism

A study by Kim et al. (2018) explored 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives as human TRPV1 antagonists. They found that certain analogues displayed excellent antagonism of hTRPV1 activation, suggesting potential applications in modulating this receptor, which is important in pain sensation and inflammation (Kim et al., 2018).

Anticonvulsant Properties

Research by Idris et al. (2011) indicated that N-Benzyl-3-[(chlorophenyl)amino]propanamides, a similar compound, exhibited significant anticonvulsant activities in mice. This suggests that 3-(2-Aminophenyl)propanamide derivatives could be potential candidates for epilepsy treatment (Idris et al., 2011).

Antibacterial Activity

A study by Tumosienė et al. (2012) synthesized derivatives of 3-[(4-methylphenyl)amino]propanehydrazide and evaluated their antibacterial activity. Their findings highlighted the potential of these compounds in combating bacterial infections (Tumosienė et al., 2012).

Cytotoxicity and Anticancer Activity

A paper by Gomez-Monterrey et al. (2011) discussed the design and cytotoxic evaluation of acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione. They found that some compounds showed high efficacy against various cancer cell lines, indicating the potential for this compound derivatives in cancer therapy (Gomez-Monterrey et al., 2011).

Immunosuppressive Activities

A study by Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities. They found significant inhibitory activity on murine splenocytes proliferation and in vivo assays, suggesting potential applications in immunosuppression (Giraud et al., 2010).

Safety and Hazards

The safety information for 3-(2-Aminophenyl)propanamide indicates that it may cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(2-aminophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPESWHVXZZKOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312651
Record name 2-Aminobenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-61-5
Record name 2-Aminobenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1664-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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